3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is an organosulfur compound characterized by a sulfonamide functional group attached to a benzene ring that features a fluorine atom, a methyl group, and a nitro group. Its molecular formula is , and it has a molecular weight of 234.2 g/mol. This compound is recognized for its potential applications in various scientific fields, including chemistry and biology, primarily as an intermediate in the synthesis of more complex organic molecules and as a biochemical probe due to its unique structural features.
The synthesis of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
These reactions often require specific conditions such as strong acids or bases and may involve catalysts to enhance yield and selectivity .
The synthesis can be optimized through various methods, including:
The molecular structure of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide can be represented using various notation systems:
InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-7(10(11)12)6(8)4-5/h2-4,9H,1H3
CNS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F
This structure indicates a benzene ring with multiple substituents that influence its reactivity and interactions.
The compound's properties include:
3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific biological targets. The sulfonamide group may inhibit certain enzymes by mimicking natural substrates, while the nitro group can undergo bioreduction within biological systems to generate reactive intermediates that interact with cellular components. This dual functionality makes it a valuable compound in medicinal chemistry research .
Relevant physical data includes boiling points, melting points, and solubility metrics that are essential for practical applications in laboratory settings .
3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide has diverse applications:
This compound exemplifies how modifications in molecular structure can lead to significant changes in chemical behavior and biological activity, making it a subject of interest across multiple scientific disciplines.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: